molecular formula C19H24N4O4S B6538404 1-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide CAS No. 1021265-99-5

1-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B6538404
CAS No.: 1021265-99-5
M. Wt: 404.5 g/mol
InChI Key: JKXIWILTTBIFQO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalene moiety and a piperidine-4-carboxamide group substituted with a methanesulfonyl group. The tetrahydronaphthalene scaffold provides lipophilicity, while the piperidine ring enhances conformational flexibility .

Properties

IUPAC Name

1-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-28(25,26)23-10-8-14(9-11-23)17(24)20-19-22-21-18(27-19)16-7-6-13-4-2-3-5-15(13)12-16/h6-7,12,14H,2-5,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXIWILTTBIFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O4S, with a molecular weight of 404.5 g/mol. Its structural features include a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular Formula C19H24N4O4S
Molecular Weight 404.5 g/mol
CAS Number 1021265-99-5
Chemical Structure Structure

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole core often exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown efficacy against various cancer cell lines including non-small cell lung carcinoma and breast cancer cells. A study demonstrated that modifications to the oxadiazole structure can enhance cytotoxic activity against tumor cells, with some derivatives achieving IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar oxadiazole frameworks have been reported to possess antibacterial and antifungal activities. Studies have indicated that these derivatives can inhibit bacterial growth by targeting specific metabolic pathways or cellular structures .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in various biological processes. Notably, it has been suggested that oxadiazole derivatives can inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are crucial for cellular metabolism and signaling pathways . Such inhibition could lead to therapeutic applications in cancer treatment and metabolic disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring plays a critical role in interacting with biological targets due to its electron-withdrawing properties and ability to participate in hydrogen bonding.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly increased their antiproliferative activity .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new oxadiazole derivatives and testing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity, suggesting potential clinical applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Compound A : N-(4-Methylphenyl)-5-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]-1,3,4-Thiadiazole-2-carboxamide ()

  • Key Differences :
    • Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring.
    • Substitutes the methanesulfonyl group with a tetrahydronaphthalene-sulfonyl moiety.
  • The bulkier sulfonyl group increases molecular weight (496.65 g/mol vs. ~450–470 g/mol for the target compound) and lipophilicity (logP = 5.07) .

Compound B : (R)-N-(1-((5-Acetamido-5,6,7,8-Tetrahydronaphthalen-2-yl)Methyl)Piperidin-4-yl)-N-Phenylpropionamide ()

  • Key Differences :
    • Lacks the oxadiazole ring; instead, features a propionamide-anilide structure.
    • Includes an acetamido substituent on the tetrahydronaphthalene.
Physicochemical Properties
Property Target Compound (Estimated) Compound A Compound B
Molecular Weight (g/mol) ~470 496.65 ~450
logP ~4.5–5.0 5.07 ~3.8–4.2
Hydrogen Bond Acceptors 9 9 7
Hydrogen Bond Donors 1 1 2
Polar Surface Area (Ų) ~78–85 78.13 ~65–70

Compound A’s thiadiazole and bulkier sulfonamide may reduce metabolic stability .

Key Challenges :

  • Steric hindrance from the tetrahydronaphthalene group may reduce reaction yields during coupling steps.
  • Oxadiazole rings are sensitive to strong acids/bases, necessitating mild conditions .

Bioactivity and Target Profiling

highlights that structural analogs with tetrahydronaphthalene and sulfonamide/amide groups exhibit clustered bioactivity profiles, particularly in kinase inhibition and G-protein-coupled receptor (GPCR) modulation. For example:

  • Compound A showed moderate activity against tyrosine kinases (IC₅₀ = 1–10 µM) due to sulfonamide-mediated hydrogen bonding .
  • Compound B demonstrated higher selectivity for opioid receptors (Ki = 0.5–2 nM), attributed to the acetamido group’s interactions with hydrophobic binding pockets .

The target compound’s oxadiazole core may enhance binding to enzymes requiring π-stacking interactions (e.g., carbonic anhydrases), while the methanesulfonyl group could improve metabolic stability compared to bulkier sulfonamides .

Computational and Pharmacophore Analysis

Molecular similarity metrics (Tanimoto coefficient = 0.65–0.75 using MACCS keys) indicate moderate overlap with Compounds A and B, primarily due to shared piperidine and tetrahydronaphthalene motifs (). Pharmacophore models suggest:

  • Essential Features : Sulfonamide oxygen (hydrogen bond acceptor), tetrahydronaphthalene (hydrophobic anchor), and oxadiazole (aromatic ring for π interactions).
  • Divergence: Compound A’s thiadiazole provides additional sulfur-mediated van der Waals interactions, while Compound B’s acetamido group introduces a hydrogen bond donor .

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